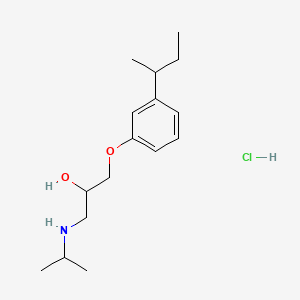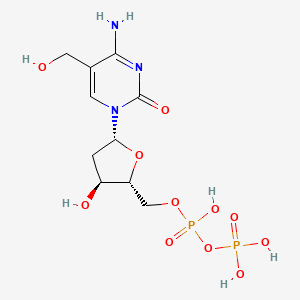
2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate
描述
2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate is a modified nucleoside diphosphate. It is a derivative of cytidine, where the hydroxymethyl group is attached to the 5th carbon of the cytosine ring, and the deoxyribose sugar is linked to a diphosphate group at the 5’ position. This compound plays a significant role in the study of DNA methylation and demethylation processes, particularly in the context of epigenetic regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Hydroxymethylation: The hydroxymethyl group is introduced at the 5th position of the cytosine ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.
Phosphorylation: The hydroxymethylated nucleoside is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent to introduce the diphosphate group.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the hydroxymethylation and phosphorylation reactions. These methods are often preferred for their specificity and efficiency.
化学反应分析
Types of Reactions
2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Substitution: The hydroxymethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Substitution: Nucleophiles like thiols or amines can react with the hydroxymethyl group under mild conditions.
Major Products
Oxidation: The major products include 5-formyl-2’-deoxycytidine-5’-diphosphate and 5-carboxy-2’-deoxycytidine-5’-diphosphate.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate has several applications in scientific research:
Epigenetics: It is used to study DNA methylation and demethylation processes, providing insights into gene regulation and expression.
Cancer Research: The compound is utilized to investigate the role of DNA modifications in cancer development and progression.
Biomarker Development: It serves as a potential biomarker for detecting early-stage malignancies due to its altered levels in cancerous tissues.
Drug Development: Researchers explore its potential as a target for developing novel therapeutic agents.
作用机制
The compound exerts its effects through the following mechanisms:
DNA Demethylation: It acts as an intermediate in the DNA demethylation pathway, where it is further oxidized to formyl and carboxyl derivatives, eventually leading to the removal of methyl groups from cytosine.
Gene Regulation: The presence of the hydroxymethyl group can influence gene expression by altering the binding affinity of transcription factors and other regulatory proteins to DNA.
相似化合物的比较
Similar Compounds
5-Hydroxymethyl-2’-deoxycytidine: A closely related compound without the diphosphate group.
5-Formyl-2’-deoxycytidine: An oxidized derivative of 2’-deoxy-5-hydroxymethylcytidine.
5-Carboxy-2’-deoxycytidine: Another oxidized form of 2’-deoxy-5-hydroxymethylcytidine.
Uniqueness
2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate is unique due to the presence of both the hydroxymethyl group and the diphosphate group, which confer distinct chemical properties and biological activities. Its role as an intermediate in DNA demethylation and its potential as a biomarker for cancer detection highlight its significance in scientific research.
属性
IUPAC Name |
[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O11P2/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(23-8)4-22-26(20,21)24-25(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDPSTWKKMBPM-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332049 | |
| Record name | 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94714-46-2 | |
| Record name | 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


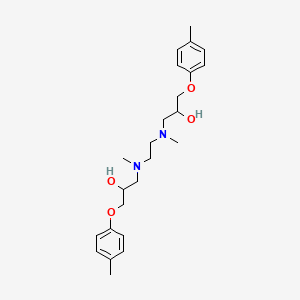
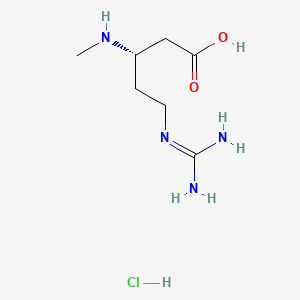
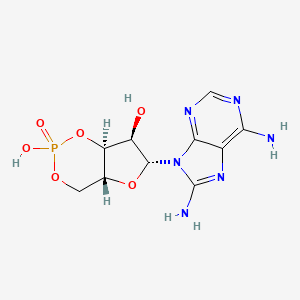
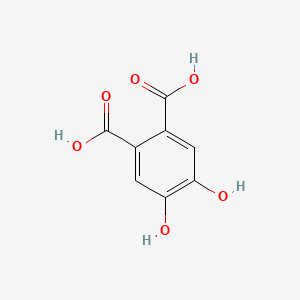

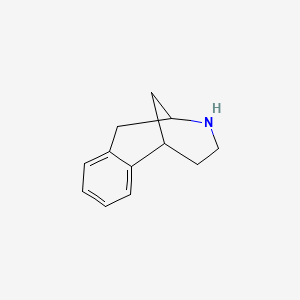
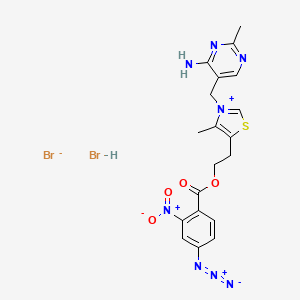

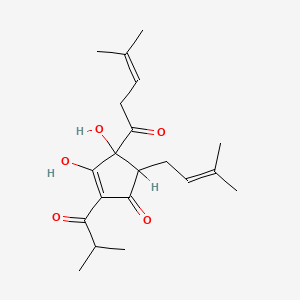


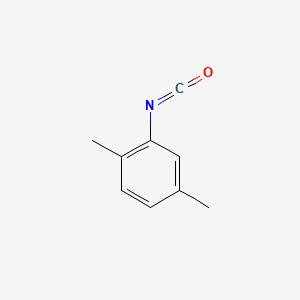
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)
